molecular formula C60H111O11P B1263793 (2R,8S,19Z)-5,8-dihydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}-5,11-dioxo-4,6,10-trioxa-5lambda(5)-phosphaoctacos-19-en-1-yl (9Z)-octadec-9-enoate

(2R,8S,19Z)-5,8-dihydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}-5,11-dioxo-4,6,10-trioxa-5lambda(5)-phosphaoctacos-19-en-1-yl (9Z)-octadec-9-enoate

Cat. No. B1263793
M. Wt: 1039.5 g/mol
InChI Key: XSPRBQSEPSTTSF-SUJJMGRSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-dioleoyl-sn-glycero-3-phospho-1'-(3'-oleoyl)-sn-glycerol is a member of the class of glycerophosphoglycerols that is sn-glycero-3-phospho-(1'-sn-glycerol) in which the hydroxy hydrogens at positions 1, 2 and 3' have been replaced by oleoyl groups. It derives from an oleic acid. It is a conjugate acid of a 1,2-dioleoyl-sn-glycero-3-phospho-1'-(3'-oleoyl)-sn-glycerol(1-).

Scientific Research Applications

1. Epoxidation of Unsaturated Fatty Esters

Research has shown that epoxidation of unsaturated fatty esters like methyl oleate and octadec-11E-en-9-ynoate can yield monoepoxy derivatives with high efficiency. This process utilizes potassium peroxomonosulfate in the presence of trifluoroacetone or methyl pyruvate, achieving yields of 85-99%. These epoxy derivatives are important for further chemical modifications and have potential applications in industrial chemistry (Lie Ken Jie & Pasha, 1998).

2. Novel Azido Fatty Acid Ester Derivatives

Another study delved into the synthesis of novel azido fatty acid ester derivatives from conjugated C(18) enynoate. Through a series of chemical reactions involving epoxidation, ring opening, and treatment with sodium azide, various compounds like methyl 11-azido-12-mesyloxy-octadec-9-ynoate were obtained. These compounds, characterized by NMR spectroscopy and mass spectral analyses, are significant for understanding the chemical behavior of fatty acid esters and their derivatives (Lie Ken Jie & Alam, 2001).

3. Oxidation of Monethenoid Fatty Acids and Esters

Oxidation reactions of monethenoid fatty acids and esters, such as cis-octadec-6-enoates, have been studied with a focus on the formation of hydroperoxides and subsequent decomposition. The study of these reactions provides insights into the oxidative stability and transformation of these compounds, which are relevant in fields like food science and biochemistry (Gold & Skellon, 1959).

properties

Product Name

(2R,8S,19Z)-5,8-dihydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}-5,11-dioxo-4,6,10-trioxa-5lambda(5)-phosphaoctacos-19-en-1-yl (9Z)-octadec-9-enoate

Molecular Formula

C60H111O11P

Molecular Weight

1039.5 g/mol

IUPAC Name

[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C60H111O11P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-58(62)67-52-56(61)53-69-72(65,66)70-55-57(71-60(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)54-68-59(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,56-57,61H,4-24,31-55H2,1-3H3,(H,65,66)/b28-25-,29-26-,30-27-/t56-,57+/m0/s1

InChI Key

XSPRBQSEPSTTSF-SUJJMGRSSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COP(=O)(O)OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,8S,19Z)-5,8-dihydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}-5,11-dioxo-4,6,10-trioxa-5lambda(5)-phosphaoctacos-19-en-1-yl (9Z)-octadec-9-enoate
Reactant of Route 2
Reactant of Route 2
(2R,8S,19Z)-5,8-dihydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}-5,11-dioxo-4,6,10-trioxa-5lambda(5)-phosphaoctacos-19-en-1-yl (9Z)-octadec-9-enoate
Reactant of Route 3
Reactant of Route 3
(2R,8S,19Z)-5,8-dihydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}-5,11-dioxo-4,6,10-trioxa-5lambda(5)-phosphaoctacos-19-en-1-yl (9Z)-octadec-9-enoate
Reactant of Route 4
Reactant of Route 4
(2R,8S,19Z)-5,8-dihydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}-5,11-dioxo-4,6,10-trioxa-5lambda(5)-phosphaoctacos-19-en-1-yl (9Z)-octadec-9-enoate
Reactant of Route 5
(2R,8S,19Z)-5,8-dihydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}-5,11-dioxo-4,6,10-trioxa-5lambda(5)-phosphaoctacos-19-en-1-yl (9Z)-octadec-9-enoate
Reactant of Route 6
(2R,8S,19Z)-5,8-dihydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}-5,11-dioxo-4,6,10-trioxa-5lambda(5)-phosphaoctacos-19-en-1-yl (9Z)-octadec-9-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.